Biotin-PEG9-amine is a discrete, heterobifunctional bioconjugation reagent comprising a biotin moiety, a highly hydrophilic 9-unit polyethylene glycol (PEG) spacer, and a reactive primary amine. Designed for high-efficiency coupling to activated carboxylates (e.g., NHS esters or EDC-activated acids), it is a critical building block in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and surface-functionalized nanoparticles . The compound's exact molecular weight (682.87 g/mol) and monodisperse nature (≥95% oligomer uniformity) ensure batch-to-batch consistency, while its specific spacer length (~39 Å) is engineered to overcome steric hindrance during streptavidin binding . For procurement teams, selecting Biotin-PEG9-amine ensures optimal aqueous solubility and precise analytical characterization, making it superior to legacy hydrophobic or polydisperse alternatives.
Substituting Biotin-PEG9-amine with shorter analogs (e.g., Biotin-PEG4-amine) or spacer-less alternatives (Biotin-amine) frequently results in bioconjugation failure due to severe steric hindrance. The avidin/streptavidin binding pocket is approximately 9 Å deep; when biotin is attached directly to a bulky protein or nanoparticle without a sufficient spacer, the target molecule physically clashes with the streptavidin surface, drastically reducing binding affinity [1]. Conversely, substituting with hydrophobic long-chain aliphatic spacers (e.g., Biotin-LC-LC-amine) introduces severe solubility issues, often causing heavily labeled proteins to precipitate out of aqueous buffers. Furthermore, utilizing cheaper, polydisperse PEG mixtures (e.g., Biotin-PEG400-amine) produces a Gaussian distribution of conjugate masses, which severely complicates LC-MS/MS characterization and fails to meet strict regulatory quality control requirements for ADC and PROTAC manufacturing.
The binding pocket of streptavidin is buried ~9 Å below the protein surface. When conjugating large biomolecules, a sufficient spacer is required to prevent steric clash. Biotin-PEG9-amine provides a linear extension of approximately 39 Å, which comfortably exceeds the pocket depth and the hydration layer of most target proteins. In contrast, Biotin-PEG4-amine provides only ~18 Å of clearance, which can lead to incomplete binding when attached to sterically demanding surfaces like nanoparticles or intact exosomes [1].
| Evidence Dimension | Spacer length and steric clearance |
| Target Compound Data | Biotin-PEG9-amine (~39 Å spacer length) |
| Comparator Or Baseline | Biotin-PEG4-amine (~18 Å spacer length) |
| Quantified Difference | >2x increase in spacer length, ensuring complete penetration of the 9 Å streptavidin pocket without bulky conjugate clash. |
| Conditions | Bioconjugation to large proteins or nanoparticle surfaces. |
Procurement of the PEG9 variant is essential when labeling large or complex macromolecules where shorter linkers would compromise assay sensitivity due to steric blocking.
Hydrophobic linkers such as LC (aminocaproic acid) or LC-LC significantly reduce the aqueous solubility of the resulting bioconjugate, especially at a high Degree of Labeling (DOL > 3). Biotin-PEG9-amine incorporates 9 oxygen atoms capable of hydrogen bonding, maintaining high solubility in standard aqueous buffers (e.g., PBS). Comparative formulation data indicates that PEG-based linkers prevent the precipitation of heavily labeled antibodies that typically occurs when using equivalent molar ratios of Biotin-LC-LC-amine .
| Evidence Dimension | Conjugate aqueous solubility |
| Target Compound Data | Biotin-PEG9-amine (Highly hydrophilic, prevents precipitation at high DOL) |
| Comparator Or Baseline | Biotin-LC-LC-amine (Hydrophobic, induces aggregation at DOL > 3) |
| Quantified Difference | Significant reduction in conjugate aggregation and loss of protein yield during aqueous purification steps. |
| Conditions | High degree of labeling (DOL) of antibodies in 0.1 M PBS. |
Prevents costly loss of high-value therapeutic proteins or antibodies due to irreversible aggregation during the labeling process.
Regulatory standards for ADCs and PROTACs require precise mass characterization. Biotin-PEG9-amine is synthesized as a discrete PEG (dPEG) with ≥95% oligomer uniformity, yielding an exact molecular weight of 682.87 g/mol. Using legacy polydisperse PEG mixtures (e.g., PEG400) results in a complex Gaussian mass distribution, making it nearly impossible to accurately determine the exact drug-to-antibody ratio (DAR) via LC-MS/MS .
| Evidence Dimension | Oligomer uniformity and MS resolution |
| Target Compound Data | Biotin-PEG9-amine (≥95% single oligomer, exact mass 682.87) |
| Comparator Or Baseline | Polydisperse Biotin-PEG400-amine (Broad distribution of n=6 to n=12 oligomers) |
| Quantified Difference | Single defined MS peak vs. unresolvable multi-peak distribution. |
| Conditions | LC-MS/MS characterization of bioconjugates. |
Essential for GMP manufacturing and regulatory compliance where exact mass characterization of the final bioconjugate is mandatory.
Biotin-PEG9-amine is highly suited for synthesizing biotinylated PROTACs or serving as a flexible spacer between the E3 ligase ligand and the target protein ligand. The 9-unit PEG chain provides an optimal balance of flexibility and hydrophilicity, preventing the formation of insoluble aggregates while allowing the two warheads to adopt the necessary conformation for ternary complex formation .
In the development of targeted therapeutics, the discrete nature of Biotin-PEG9-amine allows for precise calculation of the Drug-to-Antibody Ratio (DAR). Its terminal primary amine reacts efficiently with activated esters on the antibody, while the PEG9 spacer maintains the overall solubility of the conjugate, ensuring reproducible pharmacokinetics .
When functionalizing solid supports, gold nanoparticles, or SPR sensor chips, the ~39 Å length of the PEG9 spacer is critical. It allows the biotin moiety to extend beyond the hydration layer and any surface crowding, ensuring rapid and high-affinity capture by avidin or streptavidin-coated surfaces without steric hindrance[1].